molecular formula C6H8O4 B1676176 2,2-Dimethyl-1,3-dioxane-4,6-dione CAS No. 2033-24-1

2,2-Dimethyl-1,3-dioxane-4,6-dione

Cat. No. B1676176
CAS RN: 2033-24-1
M. Wt: 144.12 g/mol
InChI Key: GXHFUVWIGNLZSC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxane-4,6-dione, also known as Meldrum’s acid, is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa 4.83) and steric rigidity .


Synthesis Analysis

2,2-Dimethyl-1,3-dioxane-4,6-dione can be synthesized from malonic acid and acetone with iodine as a catalyst and acetic anhydride as a condensing reagent .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1,3-dioxane-4,6-dione can be viewed using Java or Javascript .


Chemical Reactions Analysis

Meldrum’s acid undergoes a Knoevenagel condensation with formaldehyde to form an active Michael acceptor for a second molecule of Meldrum’s acid .


Physical And Chemical Properties Analysis

Meldrum’s acid is a crystalline colorless solid, sparingly soluble in water. It decomposes on heating with the release of carbon dioxide and acetone . It has a melting point of 94-95°C and a pKa of 4.8 in water .

Scientific Research Applications

Crystal Structure Analysis

2,2-Dimethyl-1,3-dioxane-4,6-dione has been extensively studied for its crystal structure properties. Research has shown that derivatives of this compound, such as phenyl and ethyl derivatives, exhibit specific crystal structures, like boat conformations, which are determined using X-ray diffraction methods (Coppernolle et al., 2010). Other studies have similarly reported on various derivatives, underlining their unique molecular and crystal structures, often stabilized by weak intermolecular hydrogen bonds (Zeng, 2011).

Synthesis and Reactivity

The compound is also a focus in synthetic chemistry. It has been used as a precursor in the synthesis of complex molecules. For instance, its use in Friedel–Crafts alkylation for synthesizing aryl derivatives highlights its role in the formation of structurally diverse compounds (Najda et al., 2016). The compound's reactions with different nucleophiles to produce a range of derivatives are another aspect of its versatile reactivity (Tetere et al., 2011).

Electrophysical Properties

Electrochemical studies of 2,2-Dimethyl-1,3-dioxane-4,6-dione derivatives have been conducted to understand their redox behaviors. These studies are crucial for applications in materials science, particularly in the development of electrochemically active materials (Ungureanu et al., 2011).

Biological Activity Studies

Research has explored the biological activities of derivatives of 2,2-Dimethyl-1,3-dioxane-4,6-dione, such as their radical scavenging activities and cytotoxic effects. This aspect is vital for understanding the potential therapeutic applications of these compounds (Kumar et al., 2014).

Safety And Hazards

Meldrum’s acid causes skin irritation and may cause irritation of the digestive tract. It is harmful if swallowed or inhaled . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8O4/c1-6(2)9-4(7)3-5(8)10-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHFUVWIGNLZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051846
Record name 2,2-Dimethyl-1,3-dioxane-4,6-dione
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Molecular Weight

144.12 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Meldrum's acid
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Product Name

2,2-Dimethyl-1,3-dioxane-4,6-dione

CAS RN

2033-24-1
Record name 2,2-Dimethyl-1,3-dioxane-4,6-dione
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Record name 1,3-Dioxane-4,6-dione, 2,2-dimethyl-
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Record name 2,2-dimethyl-1,3-dioxane-4,6-dione
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Record name MELDRUM'S ACID
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Synthesis routes and methods I

Procedure details

The diisopropylidene methylene dimalonate used in this Example was prepared by adding 1.5 ml concentrated sulfuric acid over a 20 minute period to a stirred slurry of 52 grams malonic acid (0.5 mol) and 60 ml acetic anhydride (0.6 mol) in an erlenmeyer flask reactor. After the reactants were stirred for 3 hours at room temperature, 40 ml acetone (0.55 mols) were added with cooling and the reactants were maintained at 5° C for 16 hours. The crystalline product was filtered, washed with ice water and dried yielding 32 grams isopropylidene malonate having a melting point of 97°-98° C. A solution of 14.4 grams of isopropylidene malonate (0.1 mol), 4.0 grams of 37% aqueous formaldehyde (0.05 mol) and 40 ml dimethyl formamide was maintained at room temperature for 3 hours in an erlenmeyer flask. After the addition of 25 ml water, white crystals precipitated from the dimethyl formamide. The crystals were washed with water and dried yielding 10 grams of diisopropylidene methylene dimalonate which melted at from 152°-153° C.
[Compound]
Name
diisopropylidene methylene dimalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,2,5-trimethyl-1,3-dioxan-4,6-dione II (17.4 g, 110 mmol), 4-acetoxy-azetidinone I (28.7 g, 100 mmol) and K2CO3 (15.2 g, 110 mmol) were mixed in dry acetonitrile (150 mL, KF=5.6 mg/mL), and the mixture was aged at 45-50° for 14 hours. Upon completion, the reaction mixture was cooled to room temperature and water (150 mL) was added. The organic layer was separated and the aqueous layer was back extracted with acetonitrile (100 mL). Combined organic extracts were washed with brine (100 mL) and concentrated to ca. 50 mL in volume. The mixture was then diluted with heptane (200 mL) and concentrated to 50 mL. Additional heptane (150 mL) was added and the mixture was aged at room temperature for crystallization. The resulting product was collected by filtration, washed with heptane (50 mL) and dried under vacuum at 40-50 for 15 hours to give an off-white crystalline solid (30.9 g, 80.2 mmol). A second crop was obtained by concentrating the combined filtrate and washed to ca. 50 mL in and aging at room temperature to give a white, fluffy solid (2.07 g, 5.4 mmol). Combined yield was 85.6%. Melting Range (° C.) 78-83 d.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Malonic acid (5.2 g, 0.05 mol) and concentrated sulfuric acid (0.5 ml) were added to acetic anhydride (10 ml), and therein the source compound was dissolved thoroughly while stirring at room temperature. Thereto, 4-ethylcyclohexanone (6.31 g, 0.05 mol) was slowly added dropwise while cooling in an ice bath. The stirring of the admixture was continued in an ice bath, and colorless crystals separated out as the reaction progressed. These crystals were filtered off, washed with distilled water, and dried. Thus, 9.0 g of a meldrum's acid derivative was obtained as colorless crystals (in a 85.1% yield). The thus obtained meldrum's acid derivative (4.25 g, 0.02 mol) and N,N′-1,3-pentadiene-1-yl-5-ylidenedianiline hydrochloride (5.70 g, 0.02 mol) were dissolved in methanol (50 ml), and thereto triethylamine (3.04 g, 0.03 mol) was added. The stirring of the resulting admixture was continued at room temperature to result in deposition of violet crystals. Then, these crystals were filtered off, and washed with methanol. Thus, 5.61 g of violet crystals corresponding to Compound (3-I) was obtained (in a 76.3% yield). These violet crystals (4.40 g, 12.0 mmol) and the Compound (1-I) obtained in the foregoing Synthesis (1.71 g, 6.0 mmol) were dissolved in dimethylformamide (20 ml), and thereto triethylamine (1.82 g, 18 mmol) was added dropwise. The resulting admixture was stirred for 4 hours at 50° C. Thereafter, the reaction solution obtained was admixed with distilled water, and extracted with ethyl acetate. The organic layer thus extracted was purified by column chromatography (dichloromethane/methanol=6/1) on silica gel to give 2.0 g of violet powder corresponding to Compound (3-II) (in a 39.5% yield).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.31 g
Type
reactant
Reaction Step Two
Yield
85.1%

Synthesis routes and methods IV

Procedure details

About 200 mg of (4) are swollen in solvent in the cold (e.g. at 0° C. in DMF) and treated with about 1 mmol of monomethyl chloromalonate. About 0.5 ml of triethylamine is added and the mixture is stirred for about 2 h at 0° C. and for 1 h at a low heat (e.g. 50° C.). After washing the resin (3) is isolated. The free derivative of the N,N′-dialkylbarbituric acid (3, Li-P=H) is then obtained by removal of the linker.
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
monomethyl chloromalonate
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

50 g of resin-bound 2-oxopentanecarboxylic acid (1) are swollen in 200 ml of acetic acid and treated with 20 g of malonic acid (2). 10 g of anhydrous ammonium acetate are added and the mixture is heated to 50° C. After stirring carefully for 3 h, the resin is freed from the solution, washed thoroughly with DMF and methylene chloride and dried. 53 g of (3) are obtained. Removal of a sample using anhydrous TFA yields the free Meldrum's. acid derivative (3, Li-P=H) (HPLC, MS).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 3
2,2-Dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 4
2,2-Dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 5
2,2-Dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 6
2,2-Dimethyl-1,3-dioxane-4,6-dione

Citations

For This Compound
1,950
Citations
Y Zhou, L Qian, M Liu, X Huang, Y Wang… - Journal of Materials …, 2017 - pubs.rsc.org
Herein, we report the synthesis of a new 1,4-dihydropyridine derivative containing 2,2-dimethyl-1,3-dioxane-4,6-dione and N,N-dimethylaniline. This compound exhibits aggregation-…
Number of citations: 46 pubs.rsc.org
CY Tsai, YL Liu - Electrochimica Acta, 2021 - Elsevier
Chemically reactive groups (2,2-dimethyl-1,3-dioxane-4,6‑dione (Meldrum's acid, MA) and poly(ethylene oxide) (PEO) segments are incorporated to polyurethanes as binders of silicon …
Number of citations: 11 www.sciencedirect.com
P Šafář, F Považanec, N Prónayová… - Collection of …, 2000 - cccc.uochb.cas.cz
5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione (1a) treated with equimolar amount of pyrrolidine or hexahydroazepine afforded 5-(pyrrolidine)- (2a) or 5-[(hexahydro- …
Number of citations: 22 cccc.uochb.cas.cz
SS Kumar, S Biju, V Sadasivan - Journal of Molecular Structure, 2018 - Elsevier
A new aromatic hydrazone 5-(2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono)-2,2-dimethyl-1,3-dioxane-4,6-dione has been synthesized by Japp-Klingemann …
Number of citations: 40 www.sciencedirect.com
O Kaumanns, H Mayr - The Journal of Organic Chemistry, 2008 - ACS Publications
Kinetics of the reactions of four benzylidene Meldrum's acids 1 with acceptor-substituted carbanions 2 were studied photometrically in DMSO at 20 C. The reactions follow second-order …
Number of citations: 84 pubs.acs.org
TA De Toledo, LE Da Silva, AMR Teixeira… - Journal of Molecular …, 2015 - Elsevier
In this study, the structural and vibrational properties of Meldrum’s acid derivative 5-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione, C 11 H 13 N 3 O …
Number of citations: 21 www.sciencedirect.com
DB Rubinov, TA Zheldakova, IL Rubinova - Russian journal of organic …, 2004 - Springer
5-Acetoacetyl-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with aliphatic amines and p-methoxy-aniline to afford the corresponding 5-[3-alkyl(or aryl)amino-2-butenoyl] derivatives. …
Number of citations: 9 link.springer.com
CE Pfluger, PD Boyle - Journal of the Chemical Society, Perkin …, 1985 - pubs.rsc.org
The solid-state conformation of the title compound has been shown to be a boat, using single-crystal X-ray diffraction methods. Crystallographic data are: a= 6.055(3), b= 13.746(3), c= …
Number of citations: 24 pubs.rsc.org
G Tóth, KE Kövér - Synthetic communications, 1995 - Taylor & Francis
Reaction of aryl aldehydes with Meldrum's acid 2 in the presence of formic acid and triethylamine gives 5-arylmethyl Meldrum's acid derivatives 4 at room temperature, whereas at 80–…
Number of citations: 52 www.tandfonline.com
MK Jeon, K Kim - Journal of the Chemical Society, Perkin Transactions …, 2000 - pubs.rsc.org
The reactions of 5-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione with primary alkylamines (2 equiv.) in CH2Cl2 at rt gave 5-[(alkylamino)(cyano)…
Number of citations: 17 pubs.rsc.org

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